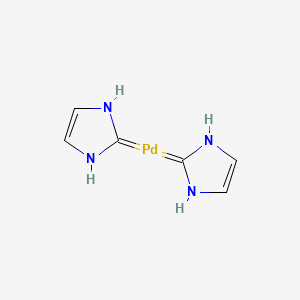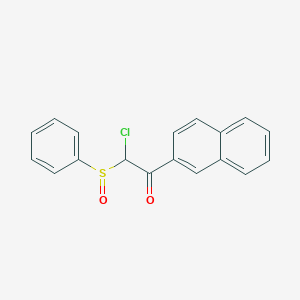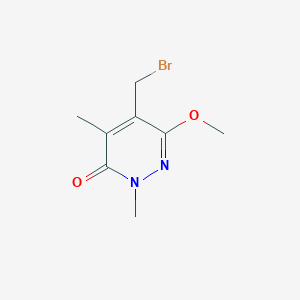
5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family. This compound is characterized by the presence of a bromomethyl group at the 5-position, a methoxy group at the 6-position, and two methyl groups at the 2- and 4-positions of the pyridazinone ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methoxy-2,4-dimethylpyridazin-3(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydropyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one is largely dependent on its chemical structure and the specific reactions it undergoes. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pyridazinone ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Methyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one: Lacks the halogen substituent, resulting in different reactivity and properties.
6-Methoxy-2,4-dimethylpyridazin-3(2H)-one: Lacks the bromomethyl group, affecting its potential for substitution reactions.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3(2H)-one imparts unique reactivity, making it a valuable intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles distinguishes it from similar compounds .
Eigenschaften
CAS-Nummer |
185746-40-1 |
|---|---|
Molekularformel |
C8H11BrN2O2 |
Molekulargewicht |
247.09 g/mol |
IUPAC-Name |
5-(bromomethyl)-6-methoxy-2,4-dimethylpyridazin-3-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-6(4-9)7(13-3)10-11(2)8(5)12/h4H2,1-3H3 |
InChI-Schlüssel |
WJVVEYANPBAPAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN(C1=O)C)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
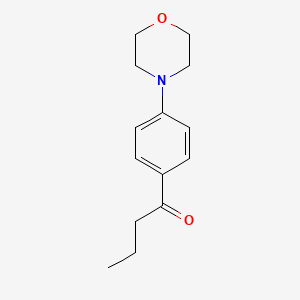


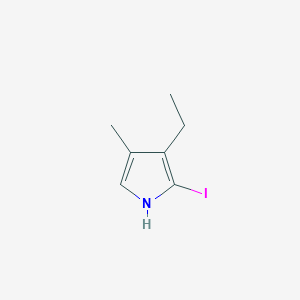
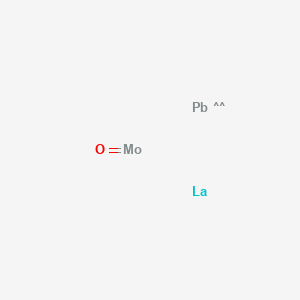



![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)

